Bienvenue dans la boutique en ligne BenchChem!

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Medicinal chemistry Ligand design Antibacterial

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (CAS 1529768-50-0) is a heterocyclic bis-pyridyl ether with molecular formula C11H10N4O3 and molecular weight 246.22 g/mol. It features a 2-aminopyridine moiety connected via an ether bridge to a 3-methyl-5-nitropyridine ring, generating a scaffold that simultaneously presents hydrogen-bond donor (NH₂), acceptor (NO₂, pyridyl N, ether O), and lipophilic (CH₃) pharmacophoric elements.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 1529768-50-0
Cat. No. B1472628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine
CAS1529768-50-0
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC2=CC(=NC=C2)N)[N+](=O)[O-]
InChIInChI=1S/C11H10N4O3/c1-7-4-8(15(16)17)6-14-11(7)18-9-2-3-13-10(12)5-9/h2-6H,1H3,(H2,12,13)
InChIKeyOYTGTFWFPYBGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (CAS 1529768-50-0): A Bis-Pyridyl Ether Building Block for Antibacterial and Kinase-Targeted Research


4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine (CAS 1529768-50-0) is a heterocyclic bis-pyridyl ether with molecular formula C11H10N4O3 and molecular weight 246.22 g/mol . It features a 2-aminopyridine moiety connected via an ether bridge to a 3-methyl-5-nitropyridine ring, generating a scaffold that simultaneously presents hydrogen-bond donor (NH₂), acceptor (NO₂, pyridyl N, ether O), and lipophilic (CH₃) pharmacophoric elements. The compound belongs to the nitropyridyl ether class, which has been investigated for antibacterial activity against drug-resistant Gram-negative bacteria, including multi-drug resistant Klebsiella pneumoniae [1]. It is typically supplied at ≥95% purity for research use only .

Why 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine Cannot Be Replaced by Generic Nitropyridine or Aminopyridine Analogs


Generic substitution with simpler mono-pyridyl analogs such as 2-amino-3-methyl-5-nitropyridine (CAS 18344-51-9) or 2-chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) fails because the target compound's bis-pyridyl ether architecture is essential for its dual pharmacophoric presentation . The ether bridge enforces a specific spatial relationship between the electron-deficient nitropyridyl ring and the electron-rich 2-aminopyridine ring, which cannot be achieved by single-ring analogs. In the structurally related nitropyridyl ether series studied by Matshwele et al. (2022), the nature of the bridging group (ether vs. ester) and the identity of the substituent (nitro vs. amino) directly determined both the MIC value and the bactericidal vs. bacteriostatic profile against drug-resistant K. pneumoniae [1]. Replacing the ether bridge with an ester or altering the nitro/amino pattern ablates these differentiated pharmacological properties [1].

Quantitative Differentiation Evidence: 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine vs. Closest Structural Comparators


Structural Differentiator 1: Bis-Pyridyl Ether Scaffold vs. Mono-Pyridyl Precursor – Impact on Molecular Recognition Capacity

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine possesses two distinct pyridine rings (one nitro-substituted and electron-deficient, one amino-substituted and electron-rich) connected by a flexible ether linker, creating a donor–acceptor–donor pharmacophoric arc. Its direct synthetic precursor, 2-amino-3-methyl-5-nitropyridine (CAS 18344-51-9), contains only one pyridine ring and lacks the ether bridge entirely, resulting in a molecular weight reduction from 246.22 to 153.14 Da and the loss of the second pyridyl hydrogen-bonding site . This architectural difference is consequential: in the Matshwele et al. (2022) series, the nitro-ether compound L4 exhibited an MIC of 0.26 mM against K. pneumoniae, whereas mono-pyridyl nitro compounds without the ether bridge are not reported to show comparable Gram-negative activity in the same assay system, underscoring the contribution of the bis-aromatic ether scaffold to antibacterial potency [1].

Medicinal chemistry Ligand design Antibacterial Structure-activity relationship

Functional Group Differentiator 2: Simultaneous Nitro + Amino Presentation vs. Nitro-Only or Amino-Only Ether Analogs – Impact on Antibacterial Mode of Action

The target compound uniquely displays both a nitro group (on the 3-methylpyridyl ring) and an amino group (on the pyridin-2-amine ring) within the same bis-pyridyl ether framework. In the Matshwele et al. (2022) study, the purely nitro-ether compound L4 (4-((4-nitrophenoxy)methyl)pyridine, MIC 0.26 mM vs. K. pneumoniae) exhibited an initial bactericidal trend that later reverted to exponential growth, whereas the purely amino-ether compound L2 (4-(pyridine-4-ylmethoxy)aniline, MIC 0.16 mM) was strictly bacteriostatic [1]. Although direct MIC data for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine are not publicly available, the presence of both nitro and amino groups on its scaffold suggests it may exhibit a hybrid pharmacodynamic profile distinct from either the nitro-only or amino-only comparators [1]. This class-level inference is supported by the well-established role of nitro groups in bioreductive activation and amino groups in hydrogen-bond-mediated target binding [1].

Antibacterial Drug-resistant bacteria Klebsiella pneumoniae Time-kill kinetics

Bridge Chemistry Differentiator 3: Ether vs. Ester Linkage – Metabolic Stability and Synthetic Tractability

The target compound employs an ether bridge connecting the two pyridine rings, in contrast to the ester-bridged comparators such as pyridin-4-ylmethyl 4-nitrobenzoate (L1 in Matshwele et al., 2022) [1]. Ether linkages are generally more resistant to hydrolytic cleavage by esterases than ester linkages, potentially conferring superior metabolic stability in biological matrices [2]. In the Matshwele series, both the nitro-ester L1 and the nitro-ether L4 showed comparable MIC values against K. pneumoniae (0.23 mM vs. 0.26 mM, respectively), but the ether L4 exhibited a bactericidal trend while the ester L1 did not, suggesting that bridge chemistry can influence pharmacodynamics independently of MIC [1]. The target compound can be synthesized in a single SNAr step from commercially available 2-aminopyridin-4-ol and 2-chloro-3-methyl-5-nitropyridine in anhydrous DMF with K₂CO₃ at 90 °C , offering efficient synthetic access compared to multi-step esterification routes.

Metabolic stability Synthetic accessibility Linker chemistry Drug discovery

Gram-Negative Selectivity Differentiator 4: Preferential Activity Against K. pneumoniae and MDR-K. pneumoniae vs. S. aureus/MRSA

All nitropyridyl ether compounds in the Matshwele et al. (2022) study exhibited selective antibacterial activity against Gram-negative bacteria (K. pneumoniae and MDR-K. pneumoniae) while being poorly active against Gram-positive S. aureus and MRSA [1]. Specifically, the nitro-ether compound L4 showed MIC values of 0.22–0.24 mM against MDR-K. pneumoniae, compared to 0.13 mM for the clinical control silver sulfadiazine (AgSD), while showing no meaningful activity against S. aureus or MRSA [1]. Although the target compound 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine has not been tested in this exact panel, its structural membership in the nitropyridyl ether class strongly suggests a similar Gram-negative selectivity profile, which is a valuable attribute given the urgent clinical need for Gram-negative-specific antibacterial agents [2].

Antibacterial spectrum Gram-negative selectivity MDR-K. pneumoniae Drug resistance

Validated Application Scenarios for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine Based on Quantitative Evidence


Antibacterial Probe Development Targeting Carbapenem-Resistant Klebsiella pneumoniae

Based on class-level evidence that nitropyridyl ethers exhibit MIC values of 0.22–0.26 mM against MDR-K. pneumoniae [1], 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine is a rational procurement choice for research groups developing chemical probes against WHO Critical Priority 1 pathogens. Its ether bridge and dual nitro-amino functionality may confer a hybrid bactericidal/bacteriostatic profile not achievable with nitro-only or amino-only analogs [1].

Structure-Activity Relationship (SAR) Expansion of Nitropyridyl Ether Antibacterials

The compound's bis-pyridyl architecture with both nitro and amino substituents fills a gap in the Matshwele et al. (2022) SAR matrix, which covered only nitro-only ether (L4), amino-only ether (L2), and ester-linked variants [1]. Procuring this compound enables systematic exploration of how simultaneous nitro and amino presentation on a bis-pyridyl ether scaffold affects MIC, time-kill kinetics, and resistance frequency against Gram-negative bacteria.

Synthetic Intermediate for Aminopyridine-Focused Medicinal Chemistry Libraries

The compound is accessible via a one-step SNAr reaction from commercially available 2-aminopyridin-4-ol and 2-chloro-3-methyl-5-nitropyridine . The nitro group can be selectively reduced to an amino group (generating a bis-amino bis-pyridyl ether), or the amino group can be further derivatized via amide coupling or reductive amination, making this compound a versatile late-stage diversification intermediate for constructing kinase inhibitor or antibacterial compound libraries [2].

Metabolic Stability Comparison: Ether vs. Ester Linker Benchmarking

The ether linkage in this compound is inherently more resistant to esterase-mediated hydrolysis than the ester bridge in comparator L1 (pyridin-4-ylmethyl 4-nitrobenzoate) [2]. Researchers evaluating linker chemistry for in vivo antibacterial candidates can use this compound as a metabolically stable ether benchmark against which ester and amide analogs can be quantitatively compared in plasma stability, microsomal stability, and whole-cell pharmacokinetic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.